molecular formula C7H10N2O2S B1590253 Ethyl 5-amino-2-methylthiazole-4-carboxylate CAS No. 31785-05-4

Ethyl 5-amino-2-methylthiazole-4-carboxylate

Cat. No. B1590253
CAS RN: 31785-05-4
M. Wt: 186.23 g/mol
InChI Key: HNDBOQZBZYRXMF-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-methylthiazole-4-carboxylate is a chemical compound with the molecular formula C7H10N2O2S . It has an average mass of 186.232 Da and a monoisotopic mass of 186.046295 Da .


Synthesis Analysis

The synthesis of Ethyl 5-amino-2-methylthiazole-4-carboxylate involves a two-stage process . In the first stage, Lawesson’s reagent is added to a solution containing acetoamidocyanoacetate in toluene. This mixture is stirred at 70°C for 16 hours. In the second stage, the resulting solution is treated with hydrochloric acid in water and toluene .


Molecular Structure Analysis

The molecular structure of Ethyl 5-amino-2-methylthiazole-4-carboxylate consists of 7 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The compound is solid at 20°C .


Chemical Reactions Analysis

The compound has been used as a starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . It has been used in the synthesis of Schiff bases, which have diverse therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .


Physical And Chemical Properties Analysis

Ethyl 5-amino-2-methylthiazole-4-carboxylate is a white to almost white powder or crystal . It has a melting point of 176.0 to 180.0 °C . The compound is air sensitive and should be stored under inert gas .

Scientific Research Applications

1. Antimicrobial Agents

  • Summary of Application: 2-Aminothiazoles are used as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
  • Methods of Application: Eight compounds were synthesized and characterized by FTIR and NMR. Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined. Antifungal activity was also performed .
  • Results: Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively .

2. Phosphodiesterase Type 5 Regulators and COX-1/COX-2 Inhibitors

  • Summary of Application: A new series of 2-aminothiazole derivatives was designed and prepared as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors .
  • Methods of Application: The screening of the synthesized compounds for PDE5 activity was carried out using sildenafil as a reference drug .
  • Results: Compounds were found to have a complete inhibitory effect on PDE5 (100%) at 10 μM without causing hypotension .

3. Antifungal Agents

  • Summary of Application: 2-Aminothiazole-4-carboxylate Schiff bases have shown significant antifungal potential .
  • Methods of Application: Antifungal activity was evaluated against Candida glabrata (ATCC 62934) and Candida albicans (ATCC 60387). The zone of inhibition was measured .
  • Results: Compound 2b showed maximum antifungal potential against Candida glabrata with a zone of inhibition 21.0 mm, more than the reference drug nystatin which showed a zone of inhibition of 19.1 mm. Candida albicans showed maximum sensitivity to compound 2a with a zone of inhibition 20.0 mm, more than the reference drug nystatin which exhibited the zone of inhibition of 19.3 mm .

4. Antioxidant Agents

  • Summary of Application: Thiazole derivatives have been found to exhibit antioxidant properties .
  • Methods of Application: The antioxidant activity of thiazole derivatives is typically evaluated using assays such as the DPPH radical scavenging assay .
  • Results: Thiazole derivatives have been found to exhibit significant antioxidant activity, although specific quantitative data for “Ethyl 5-amino-2-methylthiazole-4-carboxylate” is not available .

5. Anti-HIV Agents

  • Summary of Application: 2-Aminothiazoles have been used as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as anti-HIV agents .
  • Methods of Application: The synthesized compounds were evaluated for their anti-HIV potential .
  • Results: Some of the synthesized compounds showed significant anti-HIV potential .

6. Anti-inflammatory & Analgesic Agents

  • Summary of Application: 2-Aminothiazoles have been used as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as anti-inflammatory & analgesic agents .
  • Methods of Application: The synthesized compounds were evaluated for their anti-inflammatory & analgesic potential .
  • Results: Some of the synthesized compounds showed significant anti-inflammatory & analgesic potential .

Safety And Hazards

The compound is classified as a warning hazard. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin irritation occurs or eye irritation persists .

properties

IUPAC Name

ethyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-3-11-7(10)5-6(8)12-4(2)9-5/h3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDBOQZBZYRXMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20536992
Record name Ethyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-2-methylthiazole-4-carboxylate

CAS RN

31785-05-4
Record name Ethyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-amino-2-methylthiazole-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Add acetoamidocyanoacetate (1000 g, 5.88 mol) to a 22 L 3-necked RB flask equipped with reflux condenser, thermometer, mechanical stirrer then add toluene (12L). Add to this suspension at RT Lawesson's reagent (1187 g, 2.93 mol). Stir the resulting yellow slurry at 70° C. for 16 h, cool to RT. Pour the top yellow solution away from the gummy material on the bottom of the flask into a separation funnel. Add 1N HCl solution (2.5L) and TBEA (2.5L) and stir the mixture. After 15 min., combine the bi-phase solution was into the toluene solution in the funnel. Gummy material maybe left in the flask. Repeat the above procedure again. Separate the aqueous and wash the combine organic solution with 1N HCl (2×2.5L). Separate the organic layer and combine the aqueous and basify with 2N KOH solution. Add ethyl acetate (3×4L) and extract the product. Combine the organic layer, dry over anhydrous sodium sulfate, and evaporate to give 552 g as a pale yellow solid. Dissolve the remaining gummy in methanol (1L) and evaporate to dryness. Add MTBE (2.5L) and 1N HCl (4 L) and stir the mixture. After 15 min., separate the organic layer and basify the aqueous with 2N KOH solution Extract the product with ethyl acetate (2×2L). Combine the organic layers and dry over anhydrous sodium sulfate and evaporate to give 165 g as a pale yellow solid. (Total: 717 g, 65%). Mass spectrum (m/e): 187(M+1); 1HNMR(300 MHz, DMSO-d6, ppm): δ 1.21(t, 3H), 2.38(s, 3H), 4.21(q, 2H), 7.21(bs, 2H). 13CNMR(75 MHz, DMSO, ppm): δ 15.1, 19.2, 59.8, 119.3, 145.6, 161.7, 164.1. Formula: C7H10N2O2S.
Name
acetoamidocyanoacetate
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1187 g
Type
reactant
Reaction Step Three
Name
Quantity
2.5 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a solution of acetylamino-cyano-acetic acid ethyl ester (27.2 g, 0.160 mol) in anhydrous toluene (300 mL) was added Lawesson's reagent (32.0 g, 0.079 mol) and the resulting mixture heated at reflux for 18 h. The resulting yellow suspension was partitioned between an aqueous solution of HCl (1 M) and tert-butyl methyl ether. The layers were separated and the organic layer extracted with an aqueous solution of HCl (1 M). The combined aqueous layers was basified to pH 10 with an aqueous solution of NaOH (2 M), then extracted with EtOAc. The organic layer was isolated, dried (Na2SO4) and concentrated in vacuo to give the title compound as a pale yellow solid (17.0 g, 57%).
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
57%

Synthesis routes and methods III

Procedure details

A suspension of 2-acetylamino-cyanoacetic acid ethyl ester (1.70 g, 10.00 mmol) and 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide (Lawesson's reagent) (2.02 g, 5.00 mmol) in toluene (25.00 ml) was heated under argon to 110° C. and stirred for 22 h. The solvent was then evaporated, and the residue purified by flash chromatography (heptane/ethyl acetate 1:1) to yield 5-amino-2-methyl-thiazole-4-carboxylic acid ethyl ester (0.94 g, 50.5%) as a yellow solid, MS (ISP): m/e=187.3 (M+H+).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-amino-2-methylthiazole-4-carboxylate
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Ethyl 5-amino-2-methylthiazole-4-carboxylate
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Ethyl 5-amino-2-methylthiazole-4-carboxylate
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Ethyl 5-amino-2-methylthiazole-4-carboxylate
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Ethyl 5-amino-2-methylthiazole-4-carboxylate
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Ethyl 5-amino-2-methylthiazole-4-carboxylate

Citations

For This Compound
1
Citations
Y TAMURA, T MIYAMOTO, K SHIMOOKA… - Chemical and …, 1971 - jstage.jst.go.jp
… Ethyl 5-Amino-2—methylthiazole-4-carboxylate (VIIe) a) The compound (VIIe), mp 158—1539", was prepared from ethyl 2-acetamido—2-thiocarbamoylacetates) (Ve) with …
Number of citations: 10 www.jstage.jst.go.jp

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